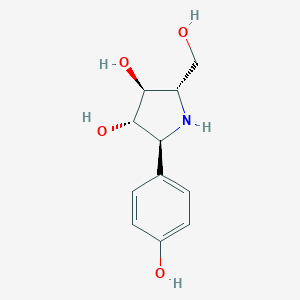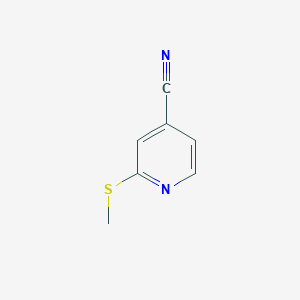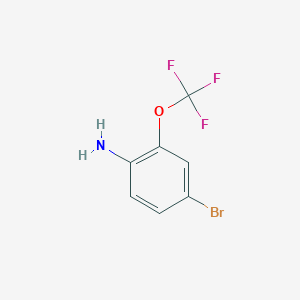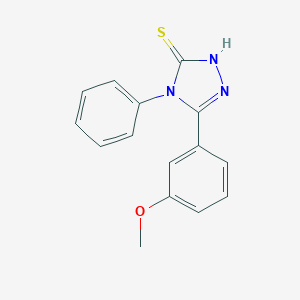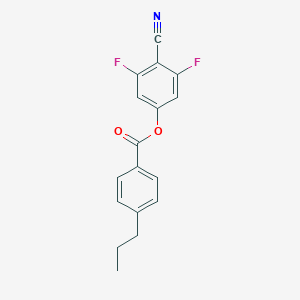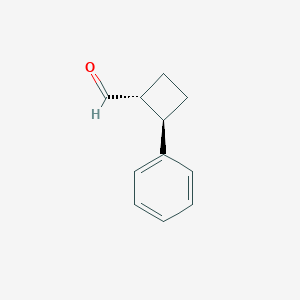
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. PCC is a chiral cyclobutane derivative that can be synthesized through various methods. It has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions.
Mécanisme D'action
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of a carbonyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a reducing agent by transferring hydrogen to the substrate, resulting in the formation of a hydroxyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a catalyst by facilitating the reaction between the substrate and the reagent, resulting in the formation of the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde. However, studies have shown that (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can induce oxidative stress in cells, leading to cell death. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been shown to have antiproliferative effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in lab experiments is its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde is also relatively easy to synthesize and handle in the laboratory. However, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde as a reagent. Another potential area of research is the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new chiral compounds. Additionally, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde could be used in the preparation of new natural products with potential pharmaceutical applications. Finally, further research is needed to understand the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde and its potential applications in medicine.
Méthodes De Synthèse
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized through various methods, including the oxidation of (1R,2R)-2-Phenylcyclobutane-1-carboxylic acid using various oxidizing agents, such as Jones reagent, potassium permanganate, and sodium hypochlorite. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be synthesized through the reduction of (1R,2R)-2-Phenylcyclobutanone using sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 75-77°C.
Applications De Recherche Scientifique
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of various organic compounds, including alcohols, ketones, and acids. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the preparation of chiral compounds, such as chiral sulfoxides and chiral epoxides. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used as a reagent in the synthesis of various natural products, including steroids, alkaloids, and terpenoids.
Propriétés
Numéro CAS |
176172-03-5 |
|---|---|
Nom du produit |
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(1R,2R)-2-phenylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
Clé InChI |
PSDJDWYRXCICBF-QWRGUYRKSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]1C=O)C2=CC=CC=C2 |
SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(C1C=O)C2=CC=CC=C2 |
Synonymes |
Cyclobutanecarboxaldehyde, 2-phenyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)





